Cas no 1018522-83-2 (5-amino-N-benzyl-2-chloro-N-ethylbenzamide)

5-amino-N-benzyl-2-chloro-N-ethylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 5-amino-N-benzyl-2-chloro-N-ethylbenzamide
- Benzamide, 5-amino-2-chloro-N-ethyl-N-(phenylmethyl)-
- EN300-49080
- Z234893483
- AKOS009258154
- G24393
- CS-0250026
- 1018522-83-2
-
- Inchi: 1S/C16H17ClN2O/c1-2-19(11-12-6-4-3-5-7-12)16(20)14-10-13(18)8-9-15(14)17/h3-10H,2,11,18H2,1H3
- InChI Key: AEJKTUVFAFYFBB-UHFFFAOYSA-N
- SMILES: C(N(CC)CC1=CC=CC=C1)(=O)C1=CC(N)=CC=C1Cl
Computed Properties
- Exact Mass: 288.102941g/mol
- Monoisotopic Mass: 288.102941g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 288.77g/mol
- XLogP3: 3.2
- Topological Polar Surface Area: 46.3Ų
5-amino-N-benzyl-2-chloro-N-ethylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01061166-5g |
5-Amino-N-benzyl-2-chloro-N-ethylbenzamide |
1018522-83-2 | 95% | 5g |
¥6236.0 | 2023-04-06 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB000742262-1g |
5-amino-N-benzyl-2-chloro-N-ethylbenzamide |
1018522-83-2 | 95+% | 1g |
¥4165.00 | 2023-09-15 | |
Enamine | EN300-49080-0.1g |
5-amino-N-benzyl-2-chloro-N-ethylbenzamide |
1018522-83-2 | 100% | 0.1g |
$98.0 | 2023-02-10 | |
Enamine | EN300-49080-0.05g |
5-amino-N-benzyl-2-chloro-N-ethylbenzamide |
1018522-83-2 | 100% | 0.05g |
$66.0 | 2023-02-10 | |
Enamine | EN300-49080-0.25g |
5-amino-N-benzyl-2-chloro-N-ethylbenzamide |
1018522-83-2 | 100% | 0.25g |
$142.0 | 2023-02-10 | |
TRC | A631425-50mg |
5-Amino-N-benzyl-2-chloro-N-ethylbenzamide |
1018522-83-2 | 50mg |
$ 95.00 | 2022-05-31 | ||
A2B Chem LLC | AV40529-500mg |
5-amino-N-benzyl-2-chloro-N-ethylbenzamide |
1018522-83-2 | 100% | 500mg |
$321.00 | 2024-04-20 | |
A2B Chem LLC | AV40529-250mg |
5-amino-N-benzyl-2-chloro-N-ethylbenzamide |
1018522-83-2 | 100% | 250mg |
$185.00 | 2024-04-20 | |
A2B Chem LLC | AV40529-1g |
5-amino-N-benzyl-2-chloro-N-ethylbenzamide |
1018522-83-2 | 100% | 1g |
$426.00 | 2024-04-20 | |
Aaron | AR019WHP-50mg |
5-amino-N-benzyl-2-chloro-N-ethylbenzamide |
1018522-83-2 | 95% | 50mg |
$116.00 | 2025-02-08 |
5-amino-N-benzyl-2-chloro-N-ethylbenzamide Related Literature
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Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
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Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
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Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
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Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
Additional information on 5-amino-N-benzyl-2-chloro-N-ethylbenzamide
Recent Advances in the Study of 5-amino-N-benzyl-2-chloro-N-ethylbenzamide (CAS: 1018522-83-2)
The compound 5-amino-N-benzyl-2-chloro-N-ethylbenzamide (CAS: 1018522-83-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzamide scaffold, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological activities. This research brief aims to summarize the latest findings related to this compound, providing a comprehensive overview of its current status in drug discovery and development.
One of the key areas of investigation has been the synthesis and structural modification of 5-amino-N-benzyl-2-chloro-N-ethylbenzamide. Researchers have developed novel synthetic routes to improve yield and purity, which are critical for scaling up production for preclinical and clinical studies. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its structural integrity. These efforts have facilitated a deeper understanding of its chemical properties and reactivity, paving the way for further derivatization and optimization.
In terms of biological activity, recent studies have explored the compound's potential as a modulator of specific protein targets. Preliminary data suggest that 5-amino-N-benzyl-2-chloro-N-ethylbenzamide exhibits selective binding affinity towards certain enzymes and receptors implicated in disease pathways. For instance, it has been investigated for its role in inhibiting kinases involved in inflammatory and oncogenic processes. These findings highlight the compound's versatility and its potential as a lead molecule for the development of new therapeutic agents.
Furthermore, pharmacokinetic and pharmacodynamic studies have provided insights into the compound's behavior in biological systems. Researchers have evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles, as well as its toxicity and safety parameters. These studies are essential for determining the compound's suitability for further development and for identifying potential challenges in its clinical translation. Early results indicate favorable pharmacokinetic properties, although additional optimization may be required to enhance its bioavailability and reduce off-target effects.
The therapeutic potential of 5-amino-N-benzyl-2-chloro-N-ethylbenzamide extends beyond its initial applications. Recent investigations have explored its use in combination therapies, where it may synergize with other drugs to enhance efficacy or overcome resistance mechanisms. Additionally, its role in targeted drug delivery systems has been examined, leveraging its chemical properties to improve specificity and reduce systemic toxicity. These innovative approaches underscore the compound's adaptability and its potential to address unmet medical needs.
In conclusion, the latest research on 5-amino-N-benzyl-2-chloro-N-ethylbenzamide (CAS: 1018522-83-2) demonstrates its significant promise in the field of chemical biology and pharmaceutical sciences. Advances in synthesis, biological evaluation, and pharmacokinetic studies have laid a solid foundation for its further development. As researchers continue to explore its mechanisms and applications, this compound may emerge as a valuable tool in the discovery of next-generation therapeutics. Future studies should focus on refining its properties, expanding its therapeutic scope, and advancing it through the drug development pipeline.
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